molecular formula C19H20N4O3 B2659348 N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-29-4

N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2659348
CAS RN: 871323-29-4
M. Wt: 352.394
InChI Key: UVHYHZHHBNSZRR-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains functional groups such as ethoxy and methoxy, which are ethers, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve reactions such as amine protection/deprotection sequences . For instance, 2-methoxyphenyl isocyanate has been used as a reagent for an amine protection/deprotection sequence .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For example, the amine group could potentially undergo reactions such as acylation or alkylation .

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of 1,2,4-triazole, a class to which the compound belongs, have been synthesized and assessed for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have demonstrated good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Further, Mannich base derivatives of Schiff bases derived from triazole compounds were also found to possess antimicrobial activity, suggesting the versatility of triazole derivatives in combating microbial infections (Fandaklı et al., 2012).

Anticancer Applications

The synthesis of various triazole derivatives, including the compound in focus, has been explored for their potential anticancer properties. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a similar functional group arrangement, has shown effective inhibition of cancer cell line proliferation (Lu et al., 2017). This indicates the potential of triazole derivatives in the development of new anticancer therapies.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-26-16-11-7-5-9-14(16)20-19(24)18-13(2)23(22-21-18)15-10-6-8-12-17(15)25-3/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHYHZHHBNSZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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